4,6-Dimethoxy-1-oxo-1,3-dihydro-2-benzofuran-5-yl acetate
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Overview
Description
4,6-Dimethoxy-1-oxo-1,3-dihydro-2-benzofuran-5-yl acetate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-1-oxo-1,3-dihydro-2-benzofuran-5-yl acetate typically involves the acylation of benzofuran derivatives. One common method includes the use of acyl chlorides in the presence of a base such as triethylamine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-1-oxo-1,3-dihydro-2-benzofuran-5-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,6-Dimethoxy-1-oxo-1,3-dihydro-2-benzofuran-5-yl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-1-oxo-1,3-dihydro-2-benzofuran-5-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Known for its use in phototherapy for skin conditions.
8-Methoxypsoralen: Used in the treatment of psoriasis and vitiligo.
Angelicin: Exhibits anti-inflammatory and anticancer properties.
Uniqueness
4,6-Dimethoxy-1-oxo-1,3-dihydro-2-benzofuran-5-yl acetate stands out due to its unique combination of methoxy and acetate groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
61052-38-8 |
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Molecular Formula |
C12H12O6 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
(4,6-dimethoxy-1-oxo-3H-2-benzofuran-5-yl) acetate |
InChI |
InChI=1S/C12H12O6/c1-6(13)18-11-9(15-2)4-7-8(10(11)16-3)5-17-12(7)14/h4H,5H2,1-3H3 |
InChI Key |
FTLMDEDSZDIHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1OC)COC2=O)OC |
Origin of Product |
United States |
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